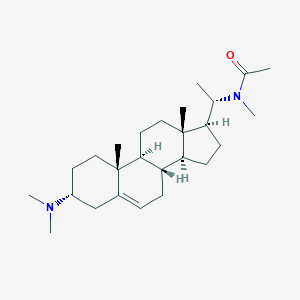
Saracocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Geref hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken.
Biologie: Untersucht wurde seine Rolle bei der Regulierung der Wachstumshormonsekretion und seine Auswirkungen auf verschiedene physiologische Prozesse.
Medizin: Zur Diagnose und Behandlung von Wachstumshormonmangel eingesetzt.
Industrie: Eingesetzt bei der Entwicklung von Peptid-basierten Therapeutika und Diagnostika.
5. Wirkmechanismus
Geref übt seine Wirkungen aus, indem es an den Wachstumshormon-freisetzenden Hormonrezeptor in der Hypophyse anterior bindet. Diese Bindung stimuliert die Freisetzung von Wachstumshormon aus den somatotropen Zellen. Der Mechanismus ahmt die Wirkung des endogenen GHRH nach und führt zu erhöhten Wachstumshormonkonzentrationen im Plasma . Zu den beteiligten Signalwegen gehören die Aktivierung von zyklischem Adenosinmonophosphat (cAMP) und Proteinkinase A (PKA)-Signalkaskaden .
Ähnliche Verbindungen:
CJC-1293: Ein weiteres GHRH-Analogon mit einer längeren Halbwertszeit.
CJC-1295: Ein modifiziertes GHRH-Analogon mit erhöhter Stabilität und verlängerter Wirkung.
Tesamorelin: Ein GHRH-Analogon, das zur Behandlung von HIV-assoziierter Lipodystrophie eingesetzt wird.
Einzigartigkeit von Geref: Geref ist einzigartig aufgrund seiner kürzeren Peptidsequenz, die die volle biologische Aktivität beibehält, gleichzeitig aber einfacher zu synthetisieren und zu modifizieren ist.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Geref is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to obtain the final product .
Industrial Production Methods: Industrial production of Geref follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product in a stable form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Geref durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Methioninrest in Geref kann zu Methioninsulfoxid oxidiert werden.
Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolgruppen reduziert werden.
Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.
Substitution: Aminosäurederivate mit Schutzgruppen.
Hauptprodukte, die gebildet werden:
Oxidation: Methioninsulfoxid-haltige Peptide.
Reduktion: Peptide mit freien Thiolgruppen.
Substitution: Analoga von Geref mit modifizierten Aminosäuresequenzen.
Wirkmechanismus
Geref exerts its effects by binding to the growth hormone-releasing hormone receptor in the anterior pituitary gland. This binding stimulates the secretion of growth hormone from somatotropic cells. The mechanism mimics the action of endogenous GHRH, leading to increased plasma growth hormone levels . The pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling cascades .
Similar Compounds:
CJC-1293: Another GHRH analogue with a longer half-life.
CJC-1295: A modified GHRH analogue with increased stability and prolonged action.
Tesamorelin: A GHRH analogue used for the treatment of HIV-associated lipodystrophy.
Uniqueness of Geref: Geref is unique due to its shorter peptide sequence, which retains full biological activity while being easier to synthesize and modify.
Eigenschaften
| 15437-93-1 | |
Molekularformel |
C26H44N2O |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
N-[(1S)-1-[(3R,8S,9S,10R,13S,14S,17S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide |
InChI |
InChI=1S/C26H44N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24H,9-16H2,1-7H3/t17-,20+,21-,22+,23-,24-,25-,26+/m0/s1 |
InChI-Schlüssel |
DNVZSDMHLPWULM-AHMRFOPESA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)N(C)C)C)C)N(C)C(=O)C |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

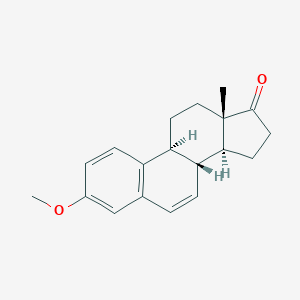
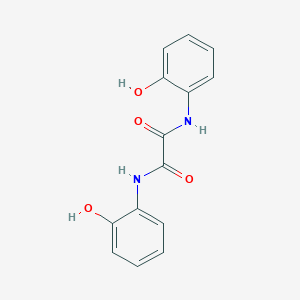


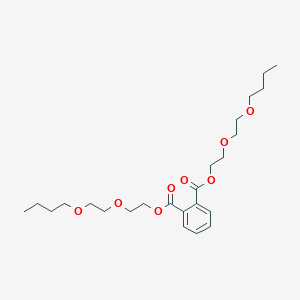
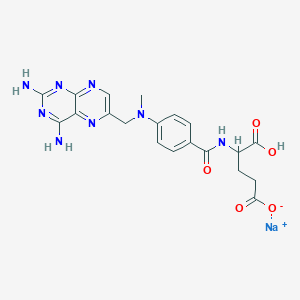
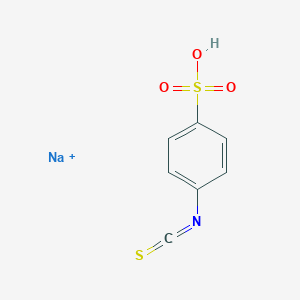
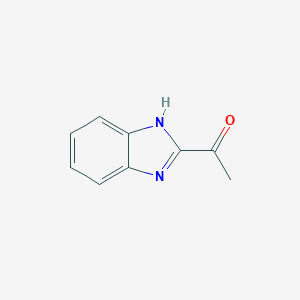

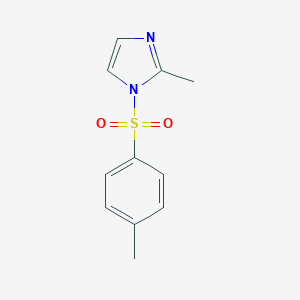
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
